(S)-(+)-Massoialactone

Description

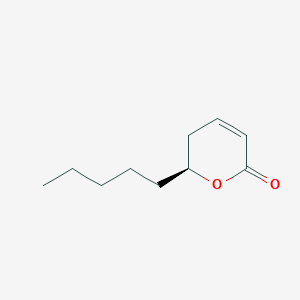

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-pentyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIAPMWNCQWNW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024940 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61248-45-1, 51154-96-2 | |

| Record name | Massoialactone, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC721360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASSOIALACTONE, (S)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthetic Investigations of S + Massoialactone

Natural Occurrence and Source Organisms

(S)-(+)-Massoialactone has been identified in a variety of natural sources, ranging from botanical species to microbial organisms.

Botanical Sources: Cryptocarya massoy (Syn. Massoia aromatica)

The most well-documented botanical source of this compound is the bark of the Massoia tree, Cryptocarya massoy (also known by its synonym Massoia aromatica). szabo-scandic.comtinkturenpresse.de This tree is native to New Guinea. tinkturenpresse.de The essential oil derived from the bark is rich in this lactone, which is the primary contributor to its distinct fragrance. tinkturenpresse.de Hydro-distillation of the bark has been shown to yield a significant amount of C-10 massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one), with one study reporting a concentration of 64% in the bark oil. tinkturenpresse.de The heartwood of the tree also contains massoialactone, with a reported concentration of 68%. tinkturenpresse.de Due to the destructive nature of harvesting the bark, which kills the tree, synthetic alternatives have become more prevalent for commercial use as a coconut flavoring. wikipedia.org

Fungal Endophyte and Microbial Production: Kabatiella caulivora and Aureobasidium spp.

This compound has also been isolated from fungal sources, notably the endophytic fungus Kabatiella caulivora. ui.ac.idresearchgate.net This fungus was isolated from the terrestrial plant Alyxia reinwardtii. ui.ac.idresearchgate.net The production of massoialactone by Kabatiella caulivora represents a significant finding, as endophytic fungi are increasingly recognized as sources of novel bioactive compounds. ui.ac.id

Furthermore, species of the genus Aureobasidium, which is closely related to Kabatiella, have been identified as producers of massoialactone. ui.ac.idnih.govnih.gov For instance, Aureobasidium pullulans YTP6-14, a dimorphic fungus isolated from the Gulf of Thailand, has been shown to produce massoialactone as a fragrant biosurfactant. nih.govmedchemexpress.com Fermentative production of massoialactone using Aureobasidium species is being explored as a more sustainable alternative to extraction from Cryptocarya massoy. nih.govgoogle.com

Other Natural Sources: Cane Molasses

In addition to botanical and fungal sources, this compound has been identified as a constituent of cane molasses. chemeurope.comtandfonline.comoup.com The isolation of (-)-2-Deceno-5-lactone (massoialactone) from cane molasses was reported in the journal Agricultural and Biological Chemistry. tandfonline.com This discovery highlights the diverse origins of this fragrant compound.

Isolation Methodologies

The extraction and characterization of this compound from its natural sources rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Extraction and Purification

Chromatography is a fundamental tool for the separation and purification of this compound from crude extracts. Column chromatography using silica (B1680970) gel is a common method. ui.ac.idthieme-connect.com For instance, an ethyl acetate (B1210297) extract of Kabatiella caulivora was subjected to silica gel column chromatography, eluting with a gradient of n-hexane, ethyl acetate, and methanol (B129727) to yield fractions containing massoialactone. ui.ac.id

Another powerful technique is countercurrent chromatography (CCC). A one-step preparative hydrostatic CCC method has been successfully used to purify massoialactone from crude massoia bark oil in under three hours. researchgate.net This method utilized a biphasic solvent system of c-hexane-methanol-water (10:9:1, v/v/v) and yielded the target compound with over 96% purity. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also frequently employed for the analysis and identification of massoialactone in complex mixtures. ui.ac.idresearchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of massoialactone will show characteristic absorption bands for the α,β-unsaturated δ-lactone ring. lehigh.edutandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are crucial for elucidating the detailed structure. tutorchase.comtandfonline.com ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule, while ¹³C NMR reveals the number and types of carbon atoms. researchgate.netuniversalclass.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. tutorchase.comtandfonline.com For this compound (C₁₀H₁₆O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.1150 g/mol ). tandfonline.com

Biosynthesis Pathways and Regulation

The biosynthesis of this compound is not a direct enzymatic process but rather the result of the chemical transformation of a precursor molecule. The primary biological products are complex glycolipids known as liamocins, which are synthesized by various yeast-like fungi, particularly of the genus Aureobasidium.

Enzymatic Pathways Leading to this compound Formation

This compound itself is not the direct product of an enzymatic pathway. Instead, it is formed from the spontaneous cyclization of 5-hydroxy-2-decenoic acid, which is released from larger precursor molecules called liamocins. portlandpress.com The core enzymatic pathway is therefore responsible for the synthesis of these liamocins. portlandpress.com In the yeast-like fungus Aureobasidium melanogenum, several key enzymes have been identified as crucial for liamocin biosynthesis. portlandpress.com

The synthesis of the fatty acid tail of liamocins, 3,5-dihydroxydecanoic acid, is carried out by a highly reducing polyketide synthase (HR-PKS). portlandpress.com Concurrently, the polyol head groups, typically mannitol (B672) or arabitol, are synthesized through dedicated enzymatic steps. Mannitol biosynthesis involves a mannitol-1-phosphate dehydrogenase (MPDH) and a mannitol dehydrogenase (MtDH), while arabitol synthesis requires an arabitol dehydrogenase (ArDH). portlandpress.com Finally, an esterase, identified as Est1, catalyzes the formation of ester bonds between the 3,5-dihydroxydecanoic acid tails and the polyol head group to form the complete liamocin molecule. portlandpress.com

Table 1: Key Enzymes in the Biosynthesis of Liamocins in Aureobasidium melanogenum

| Enzyme | Abbreviation | Function | Source(s) |

| Highly Reducing Polyketide Synthase | HR-PKS | Synthesizes the 3,5-dihydroxydecanoic acid fatty acid tail. | portlandpress.com |

| Mannitol-1-Phosphate Dehydrogenase | MPDH | Involved in the biosynthesis of the mannitol head group. | portlandpress.com |

| Mannitol Dehydrogenase | MtDH | Involved in the biosynthesis of the mannitol head group. | portlandpress.com |

| Arabitol Dehydrogenase | ArDH | Involved in the biosynthesis of the arabitol head group. | portlandpress.com |

| Esterase | Est1 | Catalyzes the esterification of the fatty acid tail to the polyol head. | portlandpress.comresearchgate.net |

Role of Liamocins as Precursors

Liamocins are extracellular glycolipids that serve as the direct precursors to this compound. researchgate.netresearchgate.net These secondary metabolites are produced and secreted by species such as Aureobasidium melanogenum and Aureobasidium pullulans. researchgate.netmdpi.com Structurally, liamocins consist of a polyol head group (either mannitol or arabitol) that is esterified with three or four 3,5-dihydroxydecanoic acid tails. portlandpress.comresearchgate.netmdpi.com The production of these complex lipids is the primary biological process, and the subsequent release and transformation of their fatty acid components yield massoialactone. portlandpress.comresearchgate.net Therefore, any strategy aimed at producing massoialactone through fermentation must first focus on maximizing the production of liamocins. mdpi.com

Molecular Mechanisms of Liamocin Hydrolysis to Massoialactone

The transformation of liamocins into this compound is a chemical process that occurs outside the fungal cell, typically involving two distinct steps. researchgate.netmdpi.com

Alkaline Hydrolysis : Under alkaline conditions, the ester bonds linking the 3,5-dihydroxydecanoic acid tails to the polyol head group in the liamocin molecule are hydrolyzed. researchgate.netresearchgate.netmdpi.com This chemical reaction releases the fatty acid tails and the polyol (mannitol or arabitol) into the medium. portlandpress.commdpi.com

Acidification and Lactonization : Following the release of 3,5-dihydroxydecanoic acid, the medium is subjected to acidic conditions. researchgate.netresearchgate.netmdpi.com This acidic environment promotes a spontaneous intramolecular cyclization, or lactonization, of the 5-hydroxy-2-decenoic acid (a form of the released fatty acid) to form the stable α,β-unsaturated δ-lactone ring structure characteristic of massoialactone. portlandpress.comresearchgate.netmdpi.com

This two-step chemical conversion is an efficient method to obtain massoialactone, especially from engineered fungal strains that can produce high titers of liamocins. mdpi.com

Fermentative Production and Optimization for this compound

The production of this compound is achieved through a fermentation process that focuses on generating high yields of its precursor, liamocin, which is then chemically converted. google.com

Microbial Fermentation Strategies

Microbial fermentation is a promising and sustainable alternative to complex chemical synthesis for producing massoialactone. google.commdpi.com The primary strategy involves cultivating high-producing strains of Aureobasidium species in bioreactors to accumulate large quantities of liamocins in the culture broth. researchgate.netmdpi.com

Significant increases in liamocin yields have been achieved through genetic engineering of these fungi. For instance, overexpressing the PYC1 gene, which encodes pyruvate (B1213749) carboxylase, in A. melanogenum has been shown to dramatically increase liamocin production, with reported titers reaching 43.04 ± 1.2 g/L. researchgate.netmdpi.com Another effective strategy is the deletion of genes responsible for glucose repression, such as the CREA gene. researchgate.net This modification allows the fungus to continue producing liamocins efficiently even at high glucose concentrations, boosting the final yield. researchgate.net One such engineered strain, V33, was reported to produce 55.38 g/L of liamocin in a 10-liter fermenter. researchgate.net

Culture Medium Optimization for Enhanced Production

The composition of the culture medium is a critical factor influencing the yield of liamocins and, consequently, massoialactone. researchgate.netnih.gov Optimization involves adjusting the concentrations and types of carbon, nitrogen, and mineral sources to support robust fungal growth and high-level production of secondary metabolites. nih.gov

Various media formulations have been developed to enhance production. A common carbon source is glucose, often at high concentrations (e.g., 120-140 g/L). mdpi.comgoogle.com Nitrogen sources can include sodium nitrate, ammonium (B1175870) nitrate, or ammonium sulfate. mdpi.comgoogle.comnih.gov Phosphate (B84403) levels are also a key parameter, with some methods advocating for low phosphate content while others use high concentrations of potassium phosphate to buffer the medium. google.com Statistical methods, such as the Plackett-Burman and Box-Behnken designs, are employed to systematically screen media components and optimize their concentrations for maximum production. nih.gov

Table 2: Comparison of Culture Media for Liamocin Production by Aureobasidium spp.

| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B | Concentration (g/L) - Medium C | Source(s) |

| Carbon Source | Glucose: 140.0 | Glucose: 120.0 | Sucrose: 165.73 | mdpi.comgoogle.comnih.gov |

| Nitrogen Source | NH₄NO₃: 0.6 | NaNO₃: 1.5, KNO₃: 1.0 | NaNO₃: 3.08 | mdpi.comgoogle.comnih.gov |

| Phosphate Source | KH₂PO₄: 0.1 | KH₂PO₄: 0.05 | K₂HPO₄: 1.0 | mdpi.comgoogle.comnih.gov |

| Other Components | KCl: 0.5, MgSO₄·7H₂O: 0.2, Corn Steep Liquor: 0.2 | MgSO₄·7H₂O: 0.2, ZnSO₄·7H₂O: 0.002, Yeast Extract: 0.2 | KCl: 0.5, MgSO₄: 0.5, FeSO₄: 0.01, Ashbya gossypii extract: 0.71 | mdpi.comgoogle.comnih.gov |

| Target Organism | A. melanogenum M39 (engineered) | Aureobasidium spp. | A. pullulans | mdpi.comgoogle.comnih.gov |

Synthetic Strategies for S + Massoialactone and Its Enantiomers

Total Synthesis Approaches

Total synthesis provides a means to produce massoialactone from simple, readily available starting materials. These methods often involve a series of well-established chemical reactions to construct the carbon skeleton and introduce the required functional groups.

One notable industrial approach to massoialactone involves a five-step synthesis starting from caproic acid and methyl acetoacetate (B1235776). google.com This method relies on classical organic reactions to build the molecule sequentially. The process begins with the formation of caproyl chloride from caproic acid. google.com

The key steps of this industrial synthesis are:

Formation of Hexanoyl Ethyl Acetate (B1210297) : Caproyl chloride is reacted with methyl acetoacetate in the presence of magnesium ethylate. The initial product undergoes hydrolysis with ammonia (B1221849) to yield hexanoyl ethyl acetate.

Pyrocondensation : The hexanoyl ethyl acetate is heated under a nitrogen atmosphere with a sodium bicarbonate catalyst, leading to pyrocondensation and the formation of 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione.

Decaproylation : The resulting dione (B5365651) is treated with sulfuric acid to remove the caproyl group, yielding 6-amyl-2H-pyran-2,4(3H)-dione.

High-Pressure Hydrogenation : The pyran-dione intermediate is subjected to high-pressure hydrogenation to produce 3-hydroxydecalactone.

Dehydration : The final step involves the dehydration of the 3-hydroxydecalactone to afford massoialactone.

This route is advantageous for large-scale production due to the use of inexpensive raw materials and reagents under relatively mild conditions. google.comgoogle.com

The synthesis of massoialactone and its precursors leverages a variety of classical organic reactions. These foundational reactions are essential for forming carbon-carbon bonds, constructing the heterocyclic ring, and modifying functional groups. masterorganicchemistry.com

| Reaction | Description in Massoialactone Synthesis |

| Claisen Condensation | Used in the initial step of the industrial synthesis to couple caproyl chloride and methyl acetoacetate, forming the initial carbon backbone. |

| Horner-Wadsworth-Emmons (HWE) Olefination | A key step in several synthetic routes for constructing the α,β-unsaturated double bond within the lactone ring with high E-selectivity. researchgate.netthieme-connect.comthieme-connect.com |

| Ring-Closing Metathesis (RCM) | Employed to form the six-membered lactone ring from a linear precursor. This reaction, often catalyzed by Grubbs' catalyst, is highly efficient for ring formation. researchgate.netresearchgate.netresearchgate.net |

| Yamaguchi Macrolactonization | A method used for the formation of the lactone ring, particularly in syntheses where the final cyclization is a key step. researchgate.netthieme-connect.comthieme-connect.com |

| Sharpless Asymmetric Dihydroxylation | Introduces two adjacent hydroxyl groups across a double bond with controlled stereochemistry, a key step in establishing the chiral center of the molecule. researchgate.netscispace.com |

| Grignard Reaction | Used to form carbon-carbon bonds by reacting a Grignard reagent with an electrophilic carbon, such as in an aldehyde or epoxide, to build the carbon chain. |

Enantioselective Synthesis of (S)-(+)-Massoialactone

Producing a single enantiomer, such as this compound, requires strategies that can control the stereochemistry at the chiral center. Enantioselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. slideshare.net

Hydrolytic kinetic resolution (HKR) is a powerful method for separating a racemic mixture of epoxides into highly enantioenriched epoxides and 1,2-diols. nih.gov This technique has been effectively applied to the synthesis of both (S)- and (R)-massoialactone. researchgate.net The process utilizes a chiral (salen)Co(III) complex as a catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate than the other. nih.govnih.gov

An efficient synthesis of this compound has been achieved using the HKR of racemic 1,2-epoxyheptane. researchgate.netjst.go.jp In this approach, the (R,R)-(salen)–Co(III)OAc complex catalyzes the hydrolysis of the (R)-epoxide, leaving the desired (S)-1,2-epoxyheptane unreacted and in high enantiomeric purity. researchgate.net This enantioenriched (S)-epoxide is then converted into this compound through subsequent reactions, including ring-closing metathesis. researchgate.net

| Parameter | Description |

| Catalyst | Chiral (salen)Co(III) complex (e.g., (R,R) or (S,S) isomer). nih.gov |

| Reactant | Racemic terminal epoxide (e.g., 1,2-epoxyheptane). researchgate.net |

| Reagent | Water (H₂O). nih.gov |

| Mechanism | Cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov |

| Outcome | Separation of the racemate into an enantioenriched epoxide and an enantioenriched 1,2-diol. nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. csic.es L-proline and its derivatives are prominent organocatalysts used to construct chiral centers with high enantioselectivity.

An enantioselective synthesis of the (R)-enantiomer of massoialactone has been developed utilizing L-proline-catalyzed α-aminoxylation as a key step. thieme-connect.comthieme-connect.com The strategy involves the following sequence:

L-proline-catalyzed α-aminoxylation of an aldehyde (n-heptanal) to create a chiral α-hydroxy aldehyde intermediate. thieme-connect.com

Horner-Wadsworth-Emmons (HWE) olefination to extend the carbon chain and form an α,β-unsaturated ester. thieme-connect.comthieme-connect.com

Subsequent transformations, including ring-closing metathesis , to complete the synthesis of (R)-massoialactone. researchgate.netthieme-connect.com

The enantiomeric excess (ee) of the product was determined to be greater than 97%. thieme-connect.com While this specific route yields the (R)-enantiomer, the principles of asymmetric organocatalysis suggest that the use of D-proline could potentially lead to the synthesis of the desired this compound.

Specific asymmetric reagents and named reactions are widely used to introduce chirality into a molecule at a defined step.

One prominent example is the use of the Sharpless asymmetric dihydroxylation . An asymmetric synthesis of this compound has been described where this reaction is a key step. researchgate.netscispace.com The dihydroxylation of a terminal alkene precursor creates a chiral diol, which sets the absolute stereochemistry required for the target molecule. This diol is then converted through a series of steps, including the regiosepecific opening of a cyclic sulfate, into this compound. scispace.com

Another powerful technique is asymmetric hydrogenation . The enantiopure synthesis of (R)-(−)-massoialactone has been achieved using an asymmetric hydrogenation of an achiral β-keto ester as the key stereochemistry-inducing step. researchgate.netresearchgate.net This reaction employed a ruthenium-SYNPHOS® catalyst to stereoselectively form the hydroxyl group with excellent enantioselectivity (>99% ee). researchgate.net The resulting chiral hydroxy ester was then cyclized using ring-closing metathesis to furnish the final lactone structure. researchgate.netresearchgate.net

Furthermore, chiral building blocks, often derived from the "chiral pool," serve as starting materials. For instance, a general synthetic approach to both enantiomers of massoialactone has been developed starting from commercially available (S)-butane-1,2,4-triol. researchgate.net

Synthesis of Analogues and Derivatives

The inherent biological activities and specific fragrance profile of this compound have spurred considerable interest in the synthesis of its analogues and derivatives. These synthetic efforts are primarily aimed at exploring structure-activity relationships (SAR), optimizing biological efficacy, and developing novel compounds with tailored properties.

Design Principles for Massoialactone Analogues

The design of massoialactone analogues is guided by several key principles centered on modifying its core structure to modulate its biological and sensory characteristics. The α,β-unsaturated δ-lactone moiety is widely considered the "core" functional group, or pharmacophore, responsible for much of its biological activity. nih.govresearchgate.net Therefore, modifications often retain this central feature while altering other parts of the molecule.

Key design strategies include:

Modification of the Alkyl Side Chain: The length and functionality of the C6 alkyl chain are critical determinants of the molecule's properties. Naturally occurring homologues of massoialactone, such as C12 and C14 variants, are known. researchgate.net Synthetic strategies often involve varying the length of this aliphatic chain to investigate its impact on bioactivity. researchgate.net Furthermore, the introduction of aromatic rings into the side chain has been explored as a means to create analogues with potentially different biological targets or enhanced potency. mdpi.com

Stereochemical Control: The stereochemistry at the C6 position is a crucial factor. Although some biological effects, such as leishmanicidal activity, have been reported to be independent of the stereocenter's configuration, the synthesis of specific enantiomers—(S)-(+) or (R)-(−)—remains a primary focus. mdpi.com This allows for detailed investigation into how chirality influences interaction with biological targets, a key aspect of developing enantiopure compounds. researchgate.netclockss.org

These design principles allow chemists to systematically probe the structural requirements for activity, leading to the development of novel lactones with potentially improved therapeutic or fragrance properties.

Synthetic Routes to Modified Lactone Structures

A variety of synthetic strategies have been developed to access massoialactone analogues, enabling the systematic modifications outlined in the design principles. These routes often employ modern synthetic methodologies to achieve high efficiency and stereocontrol.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for constructing the α,β-unsaturated lactone ring. This method typically involves the cyclization of a di-olefinic ester precursor in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. researchgate.net Its tolerance of various functional groups makes it highly suitable for synthesizing a diverse library of analogues with different side chains and substitution patterns. mdpi.com

Asymmetric Hydrogenation: To establish the crucial stereocenter at the C6 position, asymmetric hydrogenation is a frequently employed key step. This reaction typically involves the hydrogenation of an achiral β-keto ester intermediate using a chiral catalyst. For example, ruthenium-based catalysts paired with chiral phosphine (B1218219) ligands like SYNPHOS have been used to achieve excellent enantioselectivity, yielding the desired hydroxyl function in a controlled manner before lactonization. researchgate.net

Lactonization Strategies: The final ring-closing step to form the lactone is critical. Besides RCM, classical lactonization methods are widely used. These include:

Yamaguchi Lactonization: This method involves the formation of a mixed anhydride (B1165640) from the seco-acid (the open-chain hydroxy acid precursor), which then undergoes macrolactonization. researchgate.netacs.org

Mukaiyama Lactonization: This protocol also proceeds via activation of the carboxylic acid and has been successfully employed in the synthesis of massoialactone and its derivatives. researchgate.net

The choice of lactonization method often depends on the specific substrate and the desired ring size.

Manipulation of Starting Materials and Key Reactions: The synthesis of analogues is also achieved by varying the starting materials and employing key transformations. For instance, starting with different aldehydes or acids allows for the introduction of varied alkyl or aryl side chains. google.com Multi-component reactions have also been utilized to construct the carbon backbone efficiently in a single pot, often with high stereoselectivity. beilstein-journals.org Throughout these complex syntheses, the use of protecting groups, such as silyl (B83357) ethers, is essential to mask reactive hydroxyl groups while other parts of the molecule are being manipulated. acs.org

The table below summarizes some of the key synthetic strategies used to generate massoialactone and its modified analogues.

| Synthetic Strategy | Key Reaction / Catalyst | Purpose | Reference(s) |

| Ring-Closing Metathesis | Grubbs' Catalyst (Ru-based) | Formation of the α,β-unsaturated lactone ring | researchgate.netmdpi.com |

| Asymmetric Hydrogenation | Ruthenium-SYNPHOS® Catalyst | Stereoselective creation of the C6 chiral center | researchgate.net |

| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Cyclization of hydroxy acids to form the lactone | researchgate.netacs.org |

| Mukaiyama Lactonization | Salt of 2-pyridinethiol 1-oxide | Cyclization of hydroxy acids to form the lactone | researchgate.net |

| Multi-component Reactions | Copper-catalyzed reactions | Efficient and stereoselective carbon skeleton assembly | beilstein-journals.org |

These synthetic approaches provide a robust toolbox for chemists to create a wide array of massoialactone derivatives, facilitating ongoing research into their biological activities and potential applications.

Biological Activities and Mechanisms of Action of S + Massoialactone

Antimicrobial Efficacy and Anti-biofilm Activity

(S)-(+)-Massoialactone exhibits a broad spectrum of antimicrobial activity, effectively combating various bacteria and fungi. Its capabilities extend beyond inhibiting microbial growth to preventing and disrupting the formation of biofilms, which are notoriously resistant to conventional treatments.

Inhibition of Bacterial Biofilm Formation: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli

This compound has demonstrated the ability to inhibit the formation of biofilms by several clinically significant bacteria. ekb.egbiointerfaceresearch.com Studies have shown its effectiveness against both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ekb.egbiointerfaceresearch.comscielo.br Research indicates that the essential oil of Massoia aromatica, with this compound as its major component, can inhibit biofilm formation of S. aureus and P. aeruginosa at a concentration of 0.03% v/v. ekb.eg Furthermore, C-10 massoialactone has been shown to inhibit the formation of monospecies and polymicrobial biofilms of C. albicans, E. coli, P. aeruginosa, and S. aureus. ekb.egnih.gov

The inhibitory action of this compound on biofilm formation is dose-dependent. biointerfaceresearch.comresearchgate.net This suggests that the compound interferes with the initial stages of biofilm development, such as bacterial adhesion to surfaces.

Table 1: Inhibition of Bacterial Biofilm Formation by this compound

| Bacterial Species | Effective Concentration | Reference |

| Pseudomonas aeruginosa | 0.03% v/v (as major component of M. aromatica oil) | ekb.eg |

| Staphylococcus aureus | 0.03% v/v (as major component of M. aromatica oil) | ekb.eg |

| Escherichia coli | 0.25% v/v | biointerfaceresearch.com |

Disruption and Degradation of Established Microbial Biofilms

Beyond preventing biofilm formation, this compound is also capable of disrupting and degrading pre-existing biofilms. ekb.egbiointerfaceresearch.com This is a critical attribute, as mature biofilms are significantly more resistant to antimicrobial agents. Research has shown that a higher concentration of M. aromatica essential oil (0.12% v/v) can degrade established biofilms of S. aureus and P. aeruginosa. ekb.eg Similarly, C-10 massoialactone has been observed to break down established biofilms in a dose-dependent manner, although higher concentrations are typically required to tackle the mature phase of the biofilm. biointerfaceresearch.comresearchgate.net

Scanning and transmission electron microscopy have provided visual evidence of the disruptive effects of C-10 massoialactone on biofilm structure, revealing apparent cell lysis within the biofilm matrix. biointerfaceresearch.comresearchgate.net The compound is thought to infiltrate the extracellular polymeric substance (EPS) matrix, which is crucial for maintaining the structural integrity of the biofilm. biointerfaceresearch.comnih.govdoaj.org

Antifungal Properties against Fungal Pathogens: Candida albicans, Candida tropicalis, Fusarium graminearum, Aspergillus flavus

This compound possesses potent antifungal properties against a range of fungal pathogens. biointerfaceresearch.comresearchgate.netontosight.ai It has shown efficacy against Candida albicans, a common cause of opportunistic infections, and Candida tropicalis. biointerfaceresearch.comnih.govresearchgate.net One study found that it inhibited the growth of C. tropicalis by 84.21% at certain concentrations and was also effective in preventing biofilm formation. The compound has also been shown to inhibit biofilm formation of C. albicans at a concentration of 25 µg/mL. universiteitleiden.nl

Its antifungal activity extends to plant pathogenic fungi. This compound has demonstrated significant inhibitory effects against Fusarium graminearum, the fungus responsible for Fusarium head blight in wheat. mdpi.comnih.gov It effectively inhibits both hyphal growth and spore germination. nih.gov Furthermore, it is active against Aspergillus flavus, a producer of mycotoxins. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Pathogen | Observed Effect | Reference |

| Candida albicans | Inhibition of biofilm formation | universiteitleiden.nl |

| Candida tropicalis | 84.21% growth inhibition | |

| Fusarium graminearum | Inhibition of hyphal growth and spore germination | nih.gov |

| Aspergillus flavus | Antifungal and antiaflatoxigenic activity | nih.gov |

Modulation of Quorum Sensing in Microbial Communities

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. cam.ac.uknih.gov This process is crucial for biofilm formation and the expression of virulence factors in many pathogenic bacteria. cam.ac.uk this compound has been shown to interfere with quorum sensing systems. universiteitleiden.nl Specifically, the essential oil of M. aromatica, containing massoialactone, has been reported to inhibit quorum sensing in reporter strains like Chromobacterium violaceum and P. aeruginosa. universiteitleiden.nl By disrupting these communication pathways, this compound can effectively attenuate bacterial virulence and inhibit biofilm development. The mechanism likely involves interference with the signaling molecules, known as autoinducers, such as N-acylhomoserine lactones (AHLs), which are central to quorum sensing in Gram-negative bacteria. ekb.egnih.gov

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial and anti-biofilm activities of this compound are rooted in its ability to compromise the structural and functional integrity of microbial cells.

Membrane Integrity Disruption in Microorganisms

A primary mechanism of action for this compound is the disruption of microbial cell membranes. biointerfaceresearch.comuniversiteitleiden.nl Its chemical structure allows it to interact with and penetrate the cell membrane, leading to a cascade of detrimental effects. This disruption can manifest as the formation of pores in the cell membrane, leading to increased permeability. nih.gov

This breach in membrane integrity results in the leakage of essential intracellular components and alters the membrane potential. biointerfaceresearch.com Furthermore, studies have shown that treatment with massoialactone can lead to a rise in intracellular reactive oxygen species (ROS) levels, which can cause cellular necrosis and ultimately cell death. nih.gov In fungi, this compound has been found to target ergosterol (B1671047) biosynthesis, a critical component for maintaining the integrity of the fungal cell membrane. nih.gov Scanning electron microscopy has revealed cell rupture in P. aeruginosa and damage to the extracellular polymeric substance (EPS) matrix in C. tropicalis biofilms following treatment. ekb.egnih.gov This direct action on the cell membrane is a key factor in its broad-spectrum antimicrobial efficacy.

Interference with Microbial Cell Wall Biosynthesis: Peptidoglycan Inhibition

This compound, also known as C-10 massoialactone, exhibits antibacterial activity by interfering with the biosynthesis of the bacterial cell wall. researchgate.net The proposed mechanism involves the inhibition of the peptidoglycan synthesis pathway in Gram-positive bacteria such as Staphylococcus aureus. researchgate.net Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall, and its disruption leads to a fragile cell structure. researchgate.netmicrobenotes.com By inhibiting its synthesis, massoialactone causes the bacterial cell wall to become compromised, ultimately resulting in cell lysis and death. researchgate.netresearchgate.net This inhibitory action is particularly significant as peptidoglycan constitutes about 50% of the cell wall material in S. aureus. researchgate.net The disruption of peptidoglycan (murein) is thought to inhibit its synthesis, affecting cell integrity and contributing to cytoplasmic membrane damage. researchgate.netbiointerfaceresearch.com

Effects on Ergosterol Content in Fungal Cells

A key mechanism of the antifungal action of this compound is its ability to disrupt the integrity of the fungal cell membrane by targeting ergosterol. Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and function. smolecule.commdpi.com

Research has shown that treatment with massoialactone leads to a significant reduction in the ergosterol content of various fungal pathogens. nih.govresearchgate.net This reduction in ergosterol weakens the cell membrane, leading to increased permeability and the leakage of essential intracellular components, which contributes to cell death. nih.gov The mode of toxicity for C-10 massoialactone against several crop pathogens, including Aspergillus flavus, has been attributed to this reduction in ergosterol content. researchgate.net This mechanism is a common target for azole-type fungicides, which inhibit the cytochrome P450 sterol 14α-demethylase involved in the ergosterol biosynthesis pathway. mdpi.com

| Fungal Pathogen | Effect on Ergosterol | Reference |

| Fusarium graminearum | Reduction in ergosterol content | smolecule.comnih.gov |

| Verticillium dahliae | Reduction in ergosterol content | researchgate.net |

| Alternaria tenuissima | Reduction in ergosterol content | researchgate.net |

| Aspergillus flavus | Reduction in ergosterol content | researchgate.net |

Induction of Reactive Oxygen Species (ROS) in Fungal Pathogens

This compound treatment has been demonstrated to induce oxidative stress in fungal pathogens through the generation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govfrontiersin.org

The antifungal mechanism of massoialactone involves an increase in intracellular ROS levels, which contributes to cellular necrosis and cell death. nih.govresearchgate.net This accumulation of ROS is a significant factor in its toxicity against various fungal species. For instance, its activity against 21 different crop pathogens has been linked to both the reduction of ergosterol and a concurrent increase in ROS. researchgate.net This dual-action mechanism, damaging the cell membrane and inducing oxidative stress, makes it a potent antifungal agent. nih.gov

Impact on Extracellular Polymeric Substance (EPS) Matrix of Biofilms

This compound has demonstrated significant efficacy in disrupting the biofilms of various microorganisms, and this action is largely attributed to its impact on the extracellular polymeric substance (EPS) matrix. biointerfaceresearch.comnih.gov The EPS matrix is a protective slime layer composed of polysaccharides, proteins, lipids, and extracellular DNA that encases the microbial community in a biofilm, shielding it from environmental stresses and antimicrobial agents. researchgate.netbiointerfaceresearch.com

Studies have shown that C-10 massoialactone can destroy the EPS of polymicrobial biofilms, including those of oral pathogens. nih.gov It is thought to work by disrupting the polysaccharide and lipid matrices within the biofilm. nih.gov Scanning electron microscopy (SEM) analysis has visually confirmed that C-10 massoialactone treatment damages the EPS matrix of Candida tropicalis biofilms, leading to hindered hyphal formation, reduced cell attachment and density, and eventual cell lysis. nih.gov This ability to degrade the protective matrix makes massoialactone a promising agent for combating difficult-to-treat biofilm-related infections. researchgate.netbiointerfaceresearch.com

| Biofilm Organism/s | Effect of this compound | Reference |

| Candida tropicalis | Damages EPS matrix, hinders hyphal formation, causes cell lysis | nih.gov |

| Oral polymicrobial biofilms (S. mutans, S. sanguinis, L. acidophilus, A. viscosus) | Destroys EPS | nih.gov |

| Multispecies biofilms (C. albicans, P. aeruginosa, E. coli) | Interferes with EPS, causes cell lysis | researchgate.netbiointerfaceresearch.com |

Inhibition of Mycotoxin Production and Gene Expression in Fungi

In addition to its direct antifungal effects, this compound can inhibit the production of mycotoxins by certain pathogenic fungi. smolecule.commdpi.com Mycotoxins are toxic secondary metabolites that can contaminate food and feed, posing a significant health risk.

Specifically, C-10 massoialactone has been shown to be effective against Fusarium graminearum, a major cause of Fusarium head blight in wheat and barley. mdpi.com At concentrations between 5 and 50 mg/L, it suppressed the production of the mycotoxins deoxynivalenol (B1670258) (DON) and 15-acetyl-deoxynivalenol by over 50%. mdpi.comresearchgate.net This inhibition is achieved by downregulating the expression of genes involved in mycotoxin biosynthesis. mdpi.com For example, it downregulates the Tri10 gene, which codes for the trichodiene (B1200196) synthase enzyme, a key component in the trichothecene (B1219388) mycotoxin pathway. mdpi.comresearchgate.net However, in some cases, such as with Aspergillus flavus, while inhibiting fungal growth, massoialactone has been observed to paradoxically increase the production of aflatoxin B1 by upregulating the expression of genes related to its biosynthesis. nih.gov

| Fungal Species | Mycotoxin | Effect of this compound | Gene Expression Impact | Reference |

| Fusarium graminearum | Deoxynivalenol (DON), 15-acetyl-deoxynivalenol | >50% reduction at 5-50 mg/L | Downregulates Tri10 gene | mdpi.comresearchgate.net |

| Aspergillus flavus | Aflatoxin B1 (AFB₁) | Significant reduction at 200 µg/mL | Upregulates most AFB biosynthesis genes | nih.gov |

Immunomodulatory and Anti-inflammatory Properties

Modulation of Macrophage Activity and Phagocytosis

This compound has been shown to enhance the activity of macrophages, which are crucial phagocytic cells of the innate immune system responsible for engulfing and destroying pathogens and cellular debris. researchgate.netnih.gov

In vitro experiments have demonstrated that C-10 massoialactone and essential oil containing it can significantly increase the phagocytic activity of macrophages in a concentration-dependent manner. researchgate.net For example, one study reported that treatment with a 40 µg/mL concentration of a Massoia bark infusion, which contains massoialactone, yielded the highest phagocytic activity, with a Phagocytic Index (PI) of 70.51 ± 1.11%. researchgate.net This stimulation of phagocytosis enhances the ability of the immune system to clear infections. researchgate.netnih.gov The broad-spectrum antimicrobial activity of C-10 massoialactone may further augment its value as an immunomodulator in responding to microbial infections.

| Sample | Concentration | Phagocytic Index (PI) / Effect | Reference |

| Massoia bark infusion | 40 µg/mL | 70.51 ± 1.11% | researchgate.net |

| C-10 Massoialactone & Massoia essential oil | Concentration-dependent | Significant activation of macrophage phagocytosis | researchgate.net |

Reduction of Nitric Oxide Production in Inflammatory Responses

This compound and its derivatives have been investigated for their potential to modulate inflammatory responses, particularly concerning the production of nitric oxide (NO). Nitric oxide is a key signaling molecule in inflammation, and its overproduction can contribute to tissue damage. nih.gov Studies suggest that certain analogues of massoialactone possess anti-inflammatory properties by inhibiting NO production in immune cells.

Research on synthetic analogues of (-)-massoialactone has provided insights into this activity. In one study, various synthesized lactones were evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net While the specific inhibitory data for (-)-massoialactone itself was not detailed in the available literature, some of its analogues demonstrated moderate activity. researchgate.net The mechanism underlying this anti-inflammatory effect is thought to involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The α,β-unsaturated δ-lactone core structure is considered important for this biological activity. researchgate.net Further research is needed to specifically quantify the inhibitory effect of this compound on nitric oxide production and to fully elucidate its mechanism of action in inflammatory responses.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro)

This compound has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in in vitro studies. This activity is largely attributed to the C-10 massoialactone, which has been identified as a key cytotoxic component. researchgate.net The compound's ability to inhibit the growth of and induce cell death in malignant tumor cells has been a subject of several investigations.

The cytotoxic effects have been observed across a range of cancer cell types. For instance, massoialactone has shown inhibitory activity against human leukemia HL-60 cells and glioblastoma SF-295 cells. sbfte.org.br Research on the volatile oil from fermented Cordyceps sinensis mycelium, of which massoialactone is a dominant component, revealed cytotoxicity against eight different malignant tumor cell lines. nih.gov Notably, the volatile oil and massoialactone exhibited inhibitory effects on taxol-resistant cell lines, suggesting a potential role in overcoming certain types of drug resistance in cancer. nih.gov

Furthermore, studies on extracts of Cryptocarya massoy bark, a natural source of massoialactone, have confirmed its cytotoxic potential. A chloroform (B151607) extract of the bark, rich in massoialactone, was found to be highly effective against the MCF-7 human breast cancer cell line. kemkes.go.id The mechanism of action is suggested to involve the induction of apoptosis, a form of programmed cell death. researchgate.netkemkes.go.id The α,β-unsaturated δ-lactone moiety is considered crucial for its cytotoxic activity. researchgate.net

| Cell Line | Cancer Type | Compound/Extract | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Chloroform Extract of Cryptocarya massoy | 9.14 | kemkes.go.id |

| Malignant Tumor Cells (8 types) | Various | Cordyceps sinensis Mycelium Volatiles | 6.0-49.8 | nih.gov |

| Taxol-Resistant Cell Lines | Various | Cordyceps sinensis Mycelium Volatiles & Massoialactone | 1.5-8.6 | nih.gov |

| HL-60 | Leukemia | (-)-Massoialactone | 12.5 | sbfte.org.br |

| SF-295 | Glioblastoma | (-)-Massoialactone | 25.1 | sbfte.org.br |

| LoVo | Colorectal Carcinoma | Essential Oil of Lavandula atriplicifolia (46.65% C-10 massoia lactone) | 7 | ksu.edu.sa |

| HepG2 | Hepatocellular Carcinoma | Essential Oil of Lavandula atriplicifolia (46.65% C-10 massoia lactone) | 10 | ksu.edu.sa |

Insecticidal/Larvicidal Activity

This compound, particularly the C-10 and C-12 forms, has been identified as a potent insecticidal and larvicidal agent. dntb.gov.uanih.gov This activity has been primarily evaluated against mosquito larvae, which are vectors for various infectious diseases.

Studies have shown that essential oils rich in massoialactone, as well as the isolated compounds themselves, exhibit significant toxicity to mosquito larvae. For example, the essential oil from Massoia aromatica demonstrated strong larvicidal activity against the Asian tiger mosquito, Aedes albopictus. dntb.gov.ua In these studies, C-10 and C-12 massoialactones were among the most active constituents. dntb.gov.ua The mechanism of insecticidal action is not yet fully understood but is believed to be related to the compound's general toxicity, potentially disrupting critical physiological processes in the larvae. rutgers.eduiastate.edu The α,β-unsaturated δ-lactone structure is likely a key determinant of this bioactivity. researchgate.net

The larvicidal efficacy of massoialactone and related essential oils has been quantified in several studies, highlighting their potential as natural alternatives for pest control.

| Organism | Compound/Extract | Activity | Concentration/LC50 | Reference |

|---|---|---|---|---|

| Aedes albopictus | Massoia aromatica Essential Oil | 95.0% Larvicidal Activity | 50 µg/mL | dntb.gov.ua |

| Aedes aegypti | Dichloromethane extract of Abuta grandifolia (comparative) | LC50 | 2.6 µg/mL | turkiyeparazitolderg.org |

| Aedes aegypti | Dichloromethane extract of Minthostachys setosa (comparative) | LC50 | 9.2 µg/mL | turkiyeparazitolderg.org |

Structure Activity Relationship Sar Studies of S + Massoialactone

Identification of Key Pharmacophoric Groups

The biological activity of (S)-(+)-Massoialactone is intrinsically linked to specific structural features that interact with biological targets. The identification of these pharmacophoric groups is fundamental to understanding its mechanism of action.

Role of the α,β-Unsaturated δ-Lactone Moiety

The α,β-unsaturated δ-lactone ring is widely considered the "core" functional group responsible for the biological activities of this compound and related compounds. This moiety functions as a Michael acceptor, a chemical entity that can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is believed to be a key mechanism by which massoialactone exerts its effects, as it can covalently modify and thereby inhibit the function of key enzymes or regulatory proteins within cells.

Studies have consistently shown that saturation of the double bond in the lactone ring leads to a significant reduction or complete loss of biological activity, underscoring the critical role of this unsaturation. For instance, the saturated analogue, δ-decalactone, shows markedly reduced cytotoxicity compared to massoialactone. The electrophilic nature of the α,β-unsaturated system is thus a primary determinant of the compound's ability to interact with and modulate biological systems.

Influence of Alkyl Chain Length at C6 Position (C10, C12, C14)

This compound is the common name for the C10 variant, which has a five-carbon (pentyl) alkyl chain at the C6 position of the lactone ring. However, naturally occurring homologues with longer alkyl chains, namely C12 (heptyl chain) and C14 (nonyl chain) massoialactones, have also been identified. mdpi.com The length of this alkyl chain has been shown to significantly influence the potency and selectivity of the biological activity.

Correlation of Structural Features with Biological Activities

The interplay between the α,β-unsaturated δ-lactone core and the C6 alkyl chain dictates the spectrum and potency of this compound's biological effects. SAR studies have provided valuable correlations between these structural features and specific activities.

For its anticancer activity , the α,β-unsaturated lactone is essential for cytotoxicity. The compound has shown activity against various cancer cell lines, and this is largely attributed to its ability to induce apoptosis and cell cycle arrest. The length of the alkyl chain modulates this cytotoxicity, with C10 massoialactone often exhibiting potent effects. nih.govnih.gov

In terms of anti-inflammatory activity , several (-)-massoialactone derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This effect is also dependent on the intact α,β-unsaturated lactone moiety.

The antimicrobial properties of massoialactones are well-documented, with activity against a range of bacteria and fungi. nih.gov The lipophilic alkyl chain is critical for penetrating microbial cell membranes. Studies have shown that C10 massoialactone can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. nih.govsbfte.org.br The following table summarizes some of the reported cytotoxic activities of massoialactone and its homologues.

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Massoia Lactone (C10) | Malignant Tumor Cells (various) | IC50 = 6.0-49.8 µg/mL | nih.gov |

| Massoia Lactone (C10) | Taxol-Resistant Cell Lines | IC50 = 1.5-8.6 µg/mL | nih.gov |

| Chloroform (B151607) extract of Massoia (rich in Massoia Lactone) | MCF-7 (Breast Cancer) | IC50 = 9.14 µg/mL | nih.gov |

| (-)-Massoialactone (C10) | HL-60 (Leukemia) | IC50 = 31.6 µM | researchgate.net |

| (-)-Massoialactone (C10) | HCT-116 (Colon Cancer) | IC50 = 4.6 µM | researchgate.net |

Insights from Analogues and Derivatives on SAR

The synthesis and biological evaluation of analogues and derivatives of this compound have provided deeper insights into its SAR. These studies involve modifications to both the lactone ring and the alkyl side chain.

One important analogue is goniothalamin (B1671989), which features a styryl group at the C6 position instead of an alkyl chain. Goniothalamin exhibits potent cytotoxic activity, often greater than that of massoialactone, against a range of cancer cell lines. researchgate.netnih.gov This highlights that while the α,β-unsaturated δ-lactone is the primary pharmacophore, the nature of the substituent at the C6 position can significantly enhance potency. The aromatic ring of goniothalamin may engage in additional binding interactions with the biological target, such as pi-stacking, which are not possible for the flexible alkyl chain of massoialactone.

Other synthetic analogues with different substituents at the C6 position have also been explored. For instance, replacing the alkyl chain with a phenoxymethyl (B101242) group has been investigated. nih.gov Furthermore, modifications to the lactone ring, such as changing the ring size to a γ-lactone, have been shown to impact biological activity, often resulting in decreased cytotoxicity. upm.edu.my The following table provides a comparison of the cytotoxic activity of massoialactone with some of its key analogues.

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| (-)-Massoialactone (C10) | Jurkat (T-cell leukemia) | > 100 µM | nih.gov |

| (Z)-Goniothalamin | Jurkat E6.1 (T-cell leukemia) | 12 µM | researchgate.netnih.gov |

| (S)-Goniothalamin | Various Cancer Cell Lines | 0.62-2.01 µg/mL (after 72h) | ajol.info |

| Argentilactone | P-388 (Mouse Leukemia) | 21.4 µM |

Analytical Techniques for Characterization and Quantification of S + Massoialactone

Chromatographic Quantification Methods: HPLC, GC-MS

Chromatographic techniques are fundamental for separating (S)-(+)-Massoialactone from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of this compound, particularly in fermented products and extracts where it may be present in significant amounts. For instance, an HPLC method has been successfully developed for the quantitation of massoialactone in the mycelium of Cordyceps sinensis strain Cs-4. nih.gov This method is crucial for the quality assessment of this fermented product, where massoialactone is a dominant volatile component. nih.gov Studies have reported stable contents of massoialactone between 2.98-3.77 mg/g in dried Cs-4 mycelium, highlighting the utility of HPLC for quality control. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) or acetonitrile) and water, with detection often performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for the analysis of volatile compounds like this compound, especially in essential oils. biointerfaceresearch.com In the analysis of the essential oil from Massoia aromatica bark, GC-MS is the primary tool for identifying and quantifying its constituents. universiteitleiden.nl The compound is separated from other volatile components based on its boiling point and polarity on a capillary column, and then detected by a mass spectrometer, which provides a unique fragmentation pattern that confirms its identity. biointerfaceresearch.com Research has shown that this compound can be the major component, sometimes comprising over 96% of the essential oil. researchgate.net The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in both the identification and quantification of the compound. biointerfaceresearch.comuniversiteitleiden.nl

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |

| Typical Application | Quantification in extracts and fermented products (e.g., Cordyceps sinensis mycelium). nih.gov | Identification and quantification in volatile mixtures like essential oils (e.g., Massoia aromatica oil). biointerfaceresearch.comuniversiteitleiden.nl |

| Sample State | Liquid | Volatilized (liquid or solid dissolved in a volatile solvent) |

| Detection | UV, Refractive Index, etc. | Mass Spectrometry (provides structural information). |

| Key Finding | Determined massoialactone content in Cs-4 mycelium to be 2.98-3.77 mg/g. nih.gov | Identified massoialactone as the major component (up to 96.59%) in M. aromatica essential oil. researchgate.net |

Spectroscopic Methods for Structural Confirmation: NMR, MS

Once isolated, the definitive confirmation of the chemical structure of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the elucidation of the precise molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to map out the carbon-hydrogen framework of the molecule. universiteitleiden.nltandfonline.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. universiteitleiden.nl ¹³C NMR provides information about the different types of carbon atoms in the molecule. tandfonline.com The chemical shifts and coupling constants observed in the NMR spectra are compared with literature values for unambiguous identification. researchgate.net For example, in one study, the isolated compound was dissolved in deuterated chloroform (B151607) (CDCl₃) in an NMR tube for analysis. biointerfaceresearch.comuniversiteitleiden.nl

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint. tandfonline.com When coupled with GC, the mass spectrometer fragments the eluted compound in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound (C₁₀H₁₆O₂), and a series of fragment ions that are characteristic of its structure. biointerfaceresearch.com High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound. tandfonline.com

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value/Finding | Reference |

| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | Specific proton signals confirming the α,β-unsaturated lactone and pentyl side chain. | biointerfaceresearch.comuniversiteitleiden.nl |

| ¹³C NMR | Chemical Shifts (δ) in CDCl₃ | Carbon signals consistent with the lactone carbonyl, olefinic carbons, and aliphatic carbons. | tandfonline.com |

| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 168, corresponding to the molecular formula C₁₀H₁₆O₂. | tandfonline.com |

| High-Resolution MS (HRMS) | Calculated m/z for C₁₀H₁₆O₂ | 168.1150 | tandfonline.com |

| High-Resolution MS (HRMS) | Found m/z | 168.1142 | tandfonline.com |

Microscopic Evaluation of Cellular and Biofilm Effects: SEM, TEM

To visualize the biological impact of this compound on microorganisms, particularly its effects on cell morphology and biofilm architecture, researchers employ high-resolution microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of cells and biofilms. Studies have utilized SEM to observe the effects of this compound on the structure of microbial biofilms. researchgate.net For example, SEM analysis of Candida tropicalis biofilms treated with the C-10 massoialactone revealed damage to the extracellular polymeric substance (EPS) matrix. nih.gov Similarly, when used against polymicrobial oral biofilms, SEM imaging showed that the compound could destroy the EPS of biofilms containing Streptococcus mutans, Streptococcus sanguinis, Lactobacillus acidophilus, and Actinomyces viscosus. nih.govnih.gov These observations suggest that a key mechanism of its antibiofilm activity is the disruption of the protective matrix that holds the biofilm together. nih.gov

Transmission Electron Microscopy (TEM): TEM provides a view of the internal structures of the microbial cells, allowing for the observation of intracellular damage. researchgate.net TEM analysis of various bacterial and fungal species exposed to C-10 massoialactone has shown evidence of cell lysis. researchgate.net This indicates that the compound not only disrupts the biofilm matrix but also has a direct, damaging effect on the microbial cells themselves, leading to a loss of cellular integrity. researchgate.net

Bioassay-Guided Fractionation and Screening Techniques

The discovery and isolation of this compound from natural sources is often accomplished through a process called bioassay-guided fractionation. researchgate.net This systematic approach involves separating a crude natural extract into a series of simpler fractions and testing each fraction for a specific biological activity. researchgate.netd-nb.info

The process begins with a crude extract from a source known to contain the compound, such as the bark of Massoia aromatica. universiteitleiden.nl This extract is then subjected to a preliminary separation technique, like liquid-liquid partitioning or column chromatography, to yield several fractions. brieflands.com Each of these fractions is then tested in a specific bioassay, for example, an antimicrobial or antibiofilm assay. universiteitleiden.nlnih.gov

The most active fraction is selected for further separation, a process that is repeated iteratively. researchgate.net Techniques like preparative Thin Layer Chromatography (TLC) are often used to isolate the active compound. universiteitleiden.nl In one study, bioautography against Pseudomonas aeruginosa was used to identify the active component on a TLC plate at an Rf value of 0.25, which was subsequently isolated and identified as massoialactone. universiteitleiden.nl This iterative process of separation and bio-testing continues until a pure, active compound is isolated and its structure can be determined. researchgate.net

Molecular Docking and Computational Approaches in Activity Prediction

To understand the potential mechanisms of action of this compound at a molecular level, researchers utilize computational methods like molecular docking. This in silico technique predicts how a ligand (in this case, massoialactone) might bind to the active site of a target protein. nih.govdaneshyari.com

In a study investigating its antibiofilm activity against Candida tropicalis, molecular docking was used to model the interaction between C-10 massoialactone and mycolic acid cyclopropane (B1198618) synthase (CmaA2), a protein target (PDB ID: 3HEM) that can be involved in the biofilm matrix. nih.gov The simulation results indicated a significant binding affinity, suggesting a potential mechanism for its observed antibiofilm effects. nih.govresearchgate.net Although these computational models have limitations, such as not accounting for how the compound reaches the active site, they provide valuable insights into potential protein targets and help to rationalize the observed biological activity. nih.gov The binding energy calculated from these simulations can give an indication of the stability of the ligand-protein complex. researchgate.net

Gene Expression Analysis (e.g., qPCR) in Biological Studies

To investigate how this compound affects biological processes at the genetic level, researchers employ gene expression analysis techniques like quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR). mdpi.comgene-quantification.dethermofisher.com This technique allows for the precise measurement of changes in the expression levels of specific genes in response to treatment with the compound. iric.canih.gov

The process involves exposing the target organism (e.g., zebrafish embryos) to this compound, extracting the total RNA, and then converting the RNA to complementary DNA (cDNA) through reverse transcription. mdpi.comthermofisher.com The qPCR is then performed using specific primers designed to amplify a target gene and a reference (or housekeeping) gene. iric.ca By comparing the amplification of the target gene to the reference gene, the relative change in gene expression can be calculated. nih.gov

In a study on the developmental toxicity of C-10 massoialactone in zebrafish embryos, RT-qPCR was used to examine the expression of eight different genes. mdpi.com The results showed a significant upregulation of the nppa gene and a significant downregulation of the cacna1c gene in embryos treated with the compound. mdpi.com The nppa gene is involved in regulating blood pressure, and its increased expression suggested a potential cause for the observed heart dysfunction in the treated embryos. mdpi.com This type of analysis provides crucial molecular-level data to help explain the physiological effects observed in biological studies.

Degradation and Biotransformation of S + Massoialactone

Microbial Degradation Pathways

Microorganisms, particularly fungi, play a crucial role in the degradation of (S)-(+)-massoialactone. They utilize this compound as a carbon and energy source, breaking it down through a series of metabolic steps.

Role of Specific Fungal Strains in Massoialactone Metabolism

Several fungal strains have been identified for their ability to metabolize massoialactone. Fusarium solani PM-I, a known producer of massoialactone, can also degrade it when supplied externally. tandfonline.comjst.go.jptandfonline.com This fungus was isolated from decayed coconut and soil from a peach orchard and has demonstrated the ability to grow in a medium containing alkano-δ-lactones as the sole carbon source. tandfonline.comtandfonline.com Other fungi, such as strains of Trichoderma viride and Aureobasidium, are also known to produce massoialactone. tandfonline.com Aureobasidium pullulans, in particular, has been a focus for the fermentative production of massoialactone. nih.govgoogle.com The fungus Aspergillus niger is another notable species used in biotransformation processes, capable of metabolizing various secondary metabolites. mdpi.comresearchgate.net

Stepwise Conversion and By-product Formation

The degradation of massoialactone by fungi like Fusarium solani follows a proposed pathway. tandfonline.com The initial step involves the saturation of the C=C double bond in this compound to form (R)-decano-δ-lactone. tandfonline.com This saturated lactone is then hydroxylated and further degraded, leading to the formation of various by-products.

The proposed degradative pathway for massoialactone by F. solani PM-I is as follows:

Massoialactone is converted to decano-δ-lactone . tandfonline.com

Decano-δ-lactone is then transformed into 5-hydroxy-decanoic acid . tandfonline.com

This is followed by conversion to 4-hydroxy-nonanone . tandfonline.com

From 4-hydroxy-nonanone, the pathway can lead to nonan-2,4-dione and subsequently 2-heptanone . tandfonline.com

Alternatively, 4-hydroxy-nonanone can be converted to 3-nonen-2-one or 2,4-dihydroxy-nonane , which can then be transformed into 2-hydroxy-heptan . tandfonline.com

Further degradation can lead to the formation of n-hexanal and n-hexanol . tandfonline.com

This stepwise degradation suggests a modified β-oxidation process where acetyl units are released and utilized by the fungus for its primary metabolism. tandfonline.com

| Step | Precursor | Product |

|---|---|---|

| 1 | Massoialactone | Decano-δ-lactone |

| 2 | Decano-δ-lactone | 5-Hydroxy-decanoic acid |

| 3 | 5-Hydroxy-decanoic acid | 4-Hydroxy-nonanone |

| 4 | 4-Hydroxy-nonanone | Nonan-2,4-dione |

| 2-Heptanone | ||

| 5 | 4-Hydroxy-nonanone | 3-Nonen-2-one |

| 2,4-Dihydroxy-nonane | ||

| 2-Hydroxy-heptan | ||

| 6 | Further Degradation | n-Hexanal |

| n-Hexanol |

Comparative Degradation of (R)- and (S)-Enantiomers

Research suggests that the degradation mechanisms for the (R)- and (S)-enantiomers of massoialactone may differ. tandfonline.com When racemic massoialactone was subjected to microbial conversion, the gas chromatographic profile of the products showed slight differences compared to the profile obtained from the conversion of (R)-(-)-massoialactone alone. tandfonline.com This indicates a potential stereospecificity in the fungal metabolic pathway, although both enantiomers are ultimately degraded. tandfonline.com The initial saturation of (R)-massoialactone to (R)-decano-δ-lactone is a key step observed in its degradation by Fusarium solani. tandfonline.com

Enzymatic Biotransformation Reactions

The enzymatic transformation of this compound, particularly using ene-reductases, has emerged as a highly efficient method for producing enantiomerically pure compounds.

Ene-reductase Mediated Transformations

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated C=C double bonds. nih.govnih.gov These enzymes have been successfully employed in the biotransformation of this compound into the valuable flavor compound (R)-(+)-δ-decalactone. researchgate.netexlibrisgroup.comresearchgate.net

In one study, 13 different ene-reductases were screened, and OYE3 was identified as the most efficient biocatalyst for this specific transformation. exlibrisgroup.comresearchgate.netnih.gov The reaction involves the reduction of the α,β-unsaturated bond in the lactone ring. researchgate.netresearchgate.net This enzymatic approach is favored because it is highly selective and can be performed under mild conditions, offering a sustainable alternative to chemical synthesis. researchgate.net

| Ene-Reductase | Substrate | Product | Conversion Rate |

|---|---|---|---|

| OYE3 | This compound | (R)-(+)-δ-Decalactone | >99% |

| OYE1 | This compound | (R)-(+)-δ-Decalactone | High |

| OYE2 | This compound | (R)-(+)-δ-Decalactone | High |

| NemA | This compound | (R)-(+)-δ-Decalactone | High |

| YqjM | This compound | (R)-(+)-δ-Decalactone | 98% |

Continuous-Flow Reactor Applications

To enhance the efficiency and scalability of the enzymatic biotransformation, continuous-flow reactors have been implemented. researchgate.netexlibrisgroup.comresearchgate.net This approach offers several advantages over traditional batch systems, including improved productivity and process control. researchgate.net

In a notable application, a continuous-flow reactor-membrane filtration system was used with a cell lysate containing OYE3 and a cofactor regeneration system. exlibrisgroup.comresearchgate.netnih.gov This setup achieved over 99% conversion of massoialactone at a substrate concentration of 10 mM with a flow rate of 0.1 mL/min. exlibrisgroup.comresearchgate.netnih.gov The residence time for this high conversion was 120 minutes, a significant improvement over the batch process which required a longer reaction time with a lower substrate concentration. researchgate.net Immobilized cells of Escherichia coli expressing OYE3 have also been used in batch mode, achieving complete conversion in just 30 minutes. exlibrisgroup.comresearchgate.netnih.gov The use of a packed-bed bioreactor with a segmented gas-liquid flow has also been explored to further intensify the process. researchgate.net

Future Directions and Research Gaps in S + Massoialactone Studies

Elucidation of Novel Biological Activities

While (S)-(+)-Massoialactone is recognized for its potent antifungal and antibacterial properties, the full spectrum of its biological activity remains to be explored. researchgate.netbiointerfaceresearch.com Future research should focus on a systematic and broad-based screening of this compound against a wider array of biological targets.

Expanded Antimicrobial Screening: Investigations should extend to multidrug-resistant bacterial and fungal strains, which pose a significant global health threat. nih.gov Its efficacy against various microbial biofilms, a common cause of persistent infections, is a promising area that warrants deeper exploration. biointerfaceresearch.comunram.ac.id Studies have shown its ability to disrupt biofilms of pathogenic bacteria and inhibit the formation of biofilms by fungi like Candida tropicalis. nih.gov

Antiviral and Antiparasitic Potential: There is a notable gap in the literature regarding the antiviral and antiparasitic activities of this compound. Screening against a panel of viruses and parasites could uncover novel therapeutic applications.

Anti-inflammatory and Immunomodulatory Effects: Preliminary studies on analogues suggest potential anti-inflammatory properties. researchgate.net A thorough investigation into the immunomodulatory effects of this compound could reveal its potential for treating inflammatory disorders.

Anticancer Activity: The cytotoxic effects of massoialactone derivatives on various cancer cell lines have been noted. researchgate.net Systematic studies are needed to determine the specific anticancer activity of the (S)-(+)-enantiomer, its selectivity for cancer cells over healthy cells, and its mechanism of action.

| Reported Biological Activity | Pathogen/Cell Line | Key Findings | References |